Copper;niobium - 63394-36-5

Copper;niobium

Catalog Number: EVT-14643882
CAS Number: 63394-36-5
Molecular Formula: CuNb3
Molecular Weight: 342.27 g/mol
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Product Introduction

Source

Copper niobium compounds can be synthesized through various methods including solid-state reactions, gas-solid reactions, and mechanical alloying. The choice of synthesis method often influences the structural and functional properties of the resulting materials.

Classification

Copper niobium compounds can be classified into several categories based on their composition and structure:

  • Copper Niobium Oxides: These include various stoichiometries such as CuNbO3 and CuNb2O6.
  • Copper Niobium Carbides: Primarily composed of copper-doped niobium carbide (Cu-NbC).
  • Mixed Oxides: Combinations of copper and niobium oxides with varying proportions.
Synthesis Analysis

Methods

  1. Gas-Solid Reaction: This method involves the reaction of copper nitrate with niobium oxalate at elevated temperatures. For example, copper-doped niobium carbide is synthesized at 980°C in a fixed bed reactor, leading to the formation of carbide phases with a cubic structure .
  2. Mechanical Alloying: In situ formation of niobium carbide during mechanical alloying has been explored as a method to create composite powders. This process involves milling copper and niobium powders followed by heat treatment to promote carbide formation .
  3. Solid-State Reaction: A common approach where precursors are mixed in solid form and subjected to high temperatures to induce chemical reactions that yield the desired compound .

Technical Details

The synthesis typically requires precise control over temperature, time, and precursor ratios to achieve the desired phase purity and structural characteristics. Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy dispersive spectroscopy (EDS) are employed to analyze the resulting materials.

Molecular Structure Analysis

Structure

Copper niobium compounds can exhibit various crystalline structures depending on their composition:

  • CuNb2O6: Exhibits an orthorhombic structure with specific lattice parameters that can be refined using Rietveld analysis.
  • Cu-NbC: Typically forms a cubic structure with crystal sizes influenced by the copper doping level.

Data

For instance, CuNb2O6 has been characterized with lattice parameters approximately a=14.06a=14.06 Å, b=5.58b=5.58 Å, c=5.58c=5.58 Å . The crystallite size for copper-doped niobium carbides can vary based on synthesis conditions but is often around 20 nm for optimal doping levels .

Chemical Reactions Analysis

Reactions

The synthesis of copper niobium compounds involves several key chemical reactions:

  1. Thermal Decomposition: The initial step involves the decomposition of precursors like niobium oxalate and copper nitrate into their respective oxides.
    Nb2O5(s)+2CuO(s)+3H2(g)2NbO2(s)+2Cu(s)+2H2O(g)Nb_2O_5(s)+2CuO(s)+3H_2(g)\rightarrow 2NbO_2(s)+2Cu(s)+2H_2O(g)
  2. Reduction Reactions: Subsequent reduction of metal oxides under hydrogen or carbon atmospheres leads to the formation of metal carbides.
    2NbO2(s)+2Cu(s)+3CH4(g)2CuNbC(s)+CO(g)+3H2(g)2NbO_2(s)+2Cu(s)+3CH_4(g)\rightarrow 2Cu-NbC(s)+CO(g)+3H_2(g)

Technical Details

These reactions are critical for controlling the phase composition and ensuring high purity in the final products.

Mechanism of Action

Process

The mechanism behind the formation of copper niobium compounds typically involves:

Data

The efficiency of photocatalytic activity in these compounds is linked to their electronic structure, which allows for visible light absorption and charge separation during photocatalytic processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Varies depending on composition; for example, CuNb2O6 exhibits a density around 1.49 g cm31.49\text{ g cm}^3 .
  • Morphology: SEM imaging shows variations in particle shape from agglomerated platelets to more uniform structures based on synthesis techniques.

Chemical Properties

  • Stability: Copper niobium oxides demonstrate higher stability compared to binary copper oxides under photocatalytic conditions .
  • Conductivity: These compounds exhibit semiconductor behavior with tunable band gaps depending on the copper-to-niobium ratio.
Applications

Scientific Uses

  1. Photocatalysis: Copper niobium oxides are being explored for hydrogen generation through photocatalytic processes due to their ability to absorb visible light effectively .
  2. Electronics: Their semiconductor properties make them suitable for applications in electronic devices.
  3. Advanced Materials: The unique mechanical properties of copper niobium carbide composites position them as candidates for high-performance materials in aerospace and automotive industries.
Synthesis and Processing Methodologies of Cu-Nb Systems

Mechanical Alloying Mechanisms for Supersaturated Solid Solutions

Mechanical alloying via high-energy ball milling enables the synthesis of supersaturated solid solutions in the immiscible Cu-Nb system by overcoming thermodynamic equilibrium constraints through severe mechanical deformation. The process involves repeated cold welding, fracturing, and re-welding of elemental powder mixtures under controlled atmospheres. Critical parameters governing this non-equilibrium process include:

  • Ball-to-powder ratio (BPR): Optimal BPR ranges between 5:1 and 10:1 for efficient energy transfer without excessive cold welding. Studies show no clear linear dependence of powder yield on BPR, but combinations of ball sizes enhance collision efficiency [3].
  • Milling atmosphere: Argon inert atmosphere prevents oxidation, while deliberate oxygen additions (via CuO) reduce excessive cold welding by forming oxide layers that limit particle adhesion [3].
  • Process control agents (PCAs): n-heptane (1 vol%) effectively controls particle agglomeration but risks carbon contamination [1].

Table 1: Mechanical Alloying Parameters for Cu-Nb Systems

ParameterOptimal RangeEffect on Microstructure
Milling Time10–54 hoursNb refinement to submicron levels; NbC formation post-annealing
BPR5:1 – 10:1Controls powder yield (typically >70%)
Ball Size DistributionMulti-modal (S/M/L)Enhances fracture efficiency
PCA1 vol% n-heptaneLimits cold welding

During extended milling (e.g., 54 hours), XRD peak broadening occurs due to grain refinement (<50 nm) and lattice strain accumulation. NbC formation is notably absent during milling due to insufficient activation energy; instead, it requires subsequent annealing at 980°C where Nb reacts with carbon to form in situ NbC reinforcements (2400 kg/mm² hardness) within the Cu matrix [1]. A "two-step milling" approach—8-hour pre-milling before CuO addition—optimizes Nb dispersion and minimizes contamination [3].

Aluminothermic Co-Reduction of Mixed Oxides for Composite Fabrication

Aluminothermic co-reduction provides a direct route for synthesizing Cu-NbC composites from oxide precursors, bypassing conventional melting limitations. The methodology employs solid-gas reactions in fixed-bed reactors with precise temperature programming:

  • Precursor preparation: Ammonium niobium oxalate [(NH₄)₃[NbO(C₂O₄)₃]·xH₂O] mixed with Cu(NO₃)₂ (5–10 mol%) via solid-state blending ensures molecular-scale mixing [5].
  • Reaction pathway:
  • Decomposition: Oxalate/nitrate mixture → Nb₂O₅ + CuO (RT to 600°C)
  • Reduction: Nb₂O₅ + CuO + H₂ → NbO₂ + Cu (600–980°C)
  • Carburization: NbO₂ + Cu + CH₄ → Cu-NbC + CO + H₂O [5]

This process achieves full conversion to cubic NbC with dispersed Cu at 980°C within 2 hours—significantly shorter than traditional methods (>6 hours at >1300°C). Copper addition modifies the microstructure:

  • Surface area reduction: BET surface area decreases from 43.7 m²/g (5% Cu) to 37 m²/g (10% Cu) due to Cu filling NbC pore structures [5].
  • Crystallite growth: NbC grain size increases from ~15 nm (undoped) to ~20 nm (Cu-doped) due to partial Cu integration into the NbC lattice, evidenced by XRD peak shifts (Table 2) [5].

Table 2: XRD Analysis of Cu-Doped NbC

Cu ContentNbC Lattice Parameter (Å)Peak Shift (2θ)Identified Phases
0%4.454ReferenceNbC
5%4.458+0.05°–0.12°NbC, trace Cu
10%4.461+0.08°–0.15°NbC, Cu

Electroplating and Diffusion Bonding Techniques for Layered Structures

Electrochemical deposition and diffusion bonding enable the fabrication of multilayered Cu-Nb composites with controlled interfacial architectures:

  • Electrolysis synthesis: Immiscible Cu and Nb integrate via pulsed electrodeposition, forming nanoscale laminates. A key innovation is the {111}Cu//{110}Nb crystallographic orientation at interfaces, which enhances bonding strength and minimizes electrical resistivity [7].
  • Diffusion bonding: Post-deposition annealing at 500–700°C under uniaxial pressure (20–50 MPa) facilitates atomic interdiffusion across layers without forming intermetallics, preserving conductivity [7].

This approach achieves bimodal microstructures:

  • Continuous Cu layers maintain electrical conductivity pathways (65% IACS).
  • Nb filaments (5–40 nm thick) contribute dispersion strengthening, elevating ultimate tensile strength to 750 MPa [7].

Critical limitations include scalability (restricted to thin films) and interfacial reactions above 700°C, which necessitate precise thermal management.

Severe Plastic Deformation Strategies for Nanocrystalline Phase Formation

Severe plastic deformation (SPD) techniques like accumulative roll bonding (ARB) produce bulk nanostructured Cu-Nb composites with exceptional strength-conductivity synergy:

  • ARB process: Alternating Cu/Nb sheets undergo repeated stacking, rolling (50% reduction per cycle), and cutting. After 15 cycles, layer thickness reduces exponentially to <50 nm, while dislocation density at interfaces reaches 10¹⁵ m⁻² [2] [4].
  • Microstructural evolution:
  • Grain refinement: Cu grains: 50–100 nm; Nb grains: 20–50 nm
  • Interface characteristics: Semi-coherent {111}Cu//{110}Nb interfaces (2 nm thick) impede dislocation motion [4].

Table 3: ARB Processing Parameters and Outcomes

ARB CyclesLayer Thickness (nm)UTS (MPa)Electrical Conductivity (%IACS)
01,000,000280100
725048080
154058465

Mechanical properties exhibit temperature-dependent behavior:

  • Room temperature: Hardness peaks at 5.33 GPa due to Hall-Petch strengthening from nanolayers [6].
  • Elevated temperatures: Strain rate sensitivity peaks at 0.106 (400°C), indicating thermally activated dislocation glide. At 500°C, coarsening reduces hardness to 3.2 GPa, defining the thermal stability limit [6].

Thermodynamic Modeling of Solubility Extension Under Non-Equilibrium Conditions

Thermodynamic models elucidate solubility extension mechanisms in immiscible Cu-Nb systems (positive enthalpy of mixing: +19 kJ/mol [7]):

  • Mechanical alloying: High-energy collisions induce dislocation-assisted diffusion, forcing Nb into Cu lattice. Computed activation energy for NbC formation (≥980°C) correlates with experimental XRD data showing no reaction during milling [1].
  • SPD-driven supersaturation: Hydrostatic stresses (>1 GPa) during ARB reduce the energy barrier for atomic mixing. The interface density model quantifies strengthening:$$ \sigmay = \sigma0 + k \cdot \lambda^{-1/2} $$Where $\lambda$ = layer thickness, k = 2.1 GPa·μm¹/². Sub-100 nm layers enable strength deviations >300% from rule-of-mixtures predictions [4].
  • Non-equilibrium phase diagrams: CALPHAD simulations incorporating dislocation density and stored energy as state variables predict metastable Nb solubility up to 5 at% in Cu under milling conditions—orders of magnitude above equilibrium (<0.1 at%) [1] [7].

These models guide process optimization: e.g., identifying critical layer thicknesses (40–100 nm) for balancing strength and conductivity in ARB composites [2] [4].

Properties

CAS Number

63394-36-5

Product Name

Copper;niobium

IUPAC Name

copper;niobium

Molecular Formula

CuNb3

Molecular Weight

342.27 g/mol

InChI

InChI=1S/Cu.3Nb

InChI Key

PHXVFQHHSDYVTA-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Nb].[Nb].[Nb]

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